molecular formula C15H14FNO4S B6411986 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid CAS No. 1261939-22-3

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid

Cat. No.: B6411986
CAS No.: 1261939-22-3
M. Wt: 323.3 g/mol
InChI Key: MPFPNCPWDBCADA-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylsulfamoylphenyl Intermediate: This step involves the reaction of 2-fluorobenzoic acid with N,N-dimethylsulfamide in the presence of a suitable catalyst and solvent.

    Coupling Reaction: The intermediate is then coupled with a benzoic acid derivative under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorine atom or the benzoic acid moiety, potentially leading to defluorination or reduction to benzyl alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Defluorinated compounds or benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: It can be used in the design of molecular probes for studying biological processes.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfamoyl group can influence the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

    2-Fluorobenzoic Acid: Lacks the dimethylsulfamoylphenyl group, resulting in different chemical properties and applications.

    N,N-Dimethylsulfamoylbenzoic Acid:

Uniqueness: 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid is unique due to the combination of the fluorine atom and the dimethylsulfamoylphenyl group. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFPNCPWDBCADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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